molecular formula C7H14O B6307798 1-Ethoxy-1-pentene;  98%, cis/trans mixture CAS No. 5909-75-1

1-Ethoxy-1-pentene; 98%, cis/trans mixture

Cat. No. B6307798
CAS RN: 5909-75-1
M. Wt: 114.19 g/mol
InChI Key: CAZZAKUBLDUZNK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-1-pentene, also known as 1-ethoxy-1-pentene, is a hydrocarbon compound with the chemical formula C5H10O. It is a colorless liquid with a sweet, fruity odor. It is a highly reactive molecule and is used in a variety of industrial and laboratory applications. In its pure form, 1-ethoxy-1-pentene is a 98% cis/trans mixture. This mixture is also referred to as an olefinic mixture.

Mechanism of Action

1-Ethoxy-1-pentene is a highly reactive molecule and can undergo a variety of chemical reactions. It can be used as a nucleophile in a variety of substitution and addition reactions. It can also be used as an electrophile in a variety of electrophilic aromatic substitution reactions. In addition, it can be used as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
1-Ethoxy-1-pentene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic and is not known to be an endocrine disruptor. It is not known to be absorbed through the skin or to have any adverse effects when inhaled.

Advantages and Limitations for Lab Experiments

1-Ethoxy-1-pentene has several advantages when used in laboratory experiments. It is a highly reactive molecule and can be used in a variety of reactions. It is also a relatively inexpensive reagent and is readily available. However, 1-Ethoxy-1-pentene; 98%, cis/trans mixtureentene is also highly flammable and should be handled with care. In addition, it is volatile and should be stored in a tightly sealed container.

Future Directions

1-Ethoxy-1-pentene has many potential future applications. It could be used as a starting material in the synthesis of novel polymers or other materials. It could also be used as a catalyst in a variety of chemical reactions. In addition, it could be used as a reagent in the synthesis of pharmaceuticals or agrochemicals. Finally, it could be used in the synthesis of other compounds, such as surfactants or lubricants.

Synthesis Methods

1-Ethoxy-1-pentene can be synthesized by a variety of methods. The most commonly used method is the hydroformylation of ethylene. This is a two-step process in which ethylene is reacted with carbon monoxide and hydrogen in the presence of a metal catalyst, such as cobalt or rhodium. The resulting product is a mixture of aldehydes, which can then be hydrogenated to form 1-Ethoxy-1-pentene; 98%, cis/trans mixtureentene. This method is highly efficient and can produce high yields of 1-Ethoxy-1-pentene; 98%, cis/trans mixtureentene.

Scientific Research Applications

1-Ethoxy-1-pentene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent for organic compounds, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. 1-Ethoxy-1-pentene is also used in the synthesis of polymers and other materials.

properties

IUPAC Name

(E)-1-ethoxypent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZAKUBLDUZNK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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